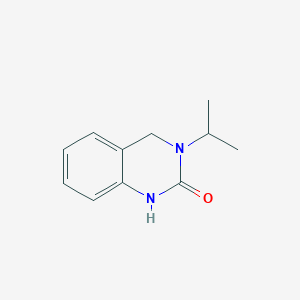

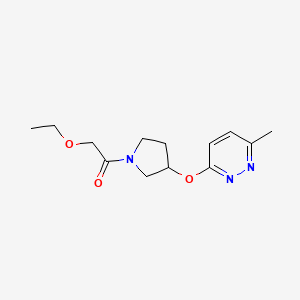

![molecular formula C28H28N4O3S3 B2519707 N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(N,N-二烯丙基磺酰胺基)苯甲酰胺 CAS No. 486453-20-7](/img/structure/B2519707.png)

N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(N,N-二烯丙基磺酰胺基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free microwave-assisted method . Another study reported the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as potential anticancer agents .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and their complexes, revealing details such as atom positions, bond lengths, bond angles, and dihedral angles . The molecular structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, which showed a twisted conformation between the pyrazole and thiophene rings . The title compound in another study, a pyrazolo[3,4-b]pyridine derivative, displayed a planar geometry except for two adjacent carbon atoms .

Chemical Reactions Analysis

The synthesized benzamide derivatives underwent various reactions to form their respective products. For example, the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were oxidized to form cyclized products . In another case, an unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . The compounds exhibited different gelation behaviors, with some forming stable gels in certain solvent mixtures, which was attributed to non-covalent interactions such as π-π stacking and hydrogen bonding . Thermal analysis of a pyrazole derivative provided insights into its thermal stability .

Cytotoxic Activity

Several of the synthesized compounds were evaluated for their cytotoxic activity against various human cancer cell lines. The N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines . The Schiff's bases containing a thiadiazole scaffold and benzamide groups also exhibited promising anticancer activity . Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides were found to have strong cytotoxic activities against breast cancer cells .

科学研究应用

血管内皮生长因子受体-2 抑制

- 对类似化合物,如取代的 3-((2-(吡啶-2-基氨基)噻唑-5-基甲基)氨基)苯甲酰胺,的研究表明对血管内皮生长因子受体-2 (VEGFR-2) 激酶活性具有有效且选择性的抑制作用。这些类似物表现出与 ATP 的竞争性抑制,表明在抑制与包括癌症在内的各种疾病相关的异常血管生成中具有潜在的治疗应用 (Borzilleri 等,2006).

苯并噻唑部分的合成

- 研究已经合成出包含苯并噻唑部分的各种吡啶和嘧啶环。这包括创建在药理学和材料科学中具有潜在应用的化合物,展示了苯并噻唑衍生物在化学合成中的多功能性 (Mohamed 等,2013).

抗菌和抗真菌活性

- 已经合成和表征了包括 N-(4-苯基噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4- b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物在内的一系列新型杂环化合物,显示出针对革兰氏阳性和革兰氏阴性细菌的抗菌活性,以及针对各种真菌的抗真菌活性。这表明这些化合物在开发新型抗菌剂中的潜力 (Patel & Patel,2015).

超分子凝胶剂

- 已经合成并研究了相关化合物系列 N-(噻唑-2-基)苯甲酰胺衍生物的胶凝行为。这些化合物对乙醇/水和甲醇/水混合物表现出胶凝性,展示了在材料科学中应用的潜力,特别是在新型凝胶剂的开发中 (Yadav & Ballabh,2020).

吡啶-2-基)苯并[d]噻唑-2-胺的合成

- 使用氧化 C-S 键形成策略合成了具有生物活性的 N-(吡啶-2-基)苯并[d]噻唑-2-胺。这些化合物的无金属方法和广泛的底物范围突出了它们在药物化学和药物设计中的潜力 (Mariappan 等,2016).

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3S3/c1-4-15-32(16-5-2)38(34,35)20-12-10-19(11-13-20)26(33)30-28-25(21-14-17-31(3)18-24(21)37-28)27-29-22-8-6-7-9-23(22)36-27/h4-13H,1-2,14-18H2,3H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMDCTWWUUNRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

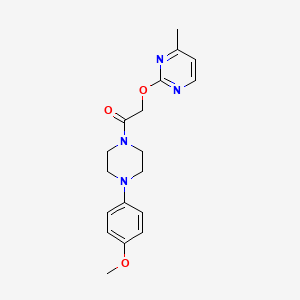

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

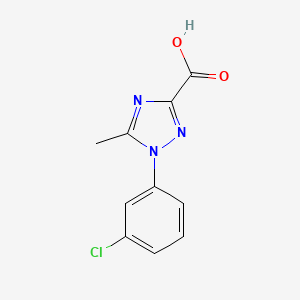

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

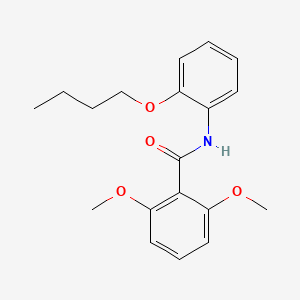

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)